

Physicochemical properties of (3-Methylfuran-2-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-Methylfuran-2-yl)methanamine

Cat. No.: B1341936

[Get Quote](#)

(3-Methylfuran-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylfuran-2-yl)methanamine is a heterocyclic amine containing a furan ring, a chemical scaffold of significant interest in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, making them attractive starting points for drug discovery and development. This technical guide provides a summary of the known physicochemical properties, a putative synthetic approach, and potential analytical methodologies for (3-Methylfuran-2-yl)methanamine. The information presented herein is intended to serve as a resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Physicochemical Properties

Quantitative data for (3-Methylfuran-2-yl)methanamine is limited. The following table summarizes the available information, including predicted values where experimental data is unavailable.

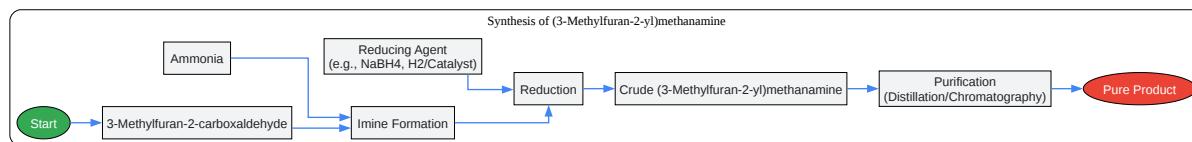
Property	Value	Source
Molecular Formula	C ₆ H ₉ NO	--INVALID-LINK--[1]
Molecular Weight	111.14 g/mol	--INVALID-LINK--[1]
Predicted Boiling Point	167.3 ± 25.0 °C	Not available
Predicted Density	1.024 ± 0.06 g/cm ³	Not available
Predicted pKa	9.16 ± 0.29	Not available
Physical Form	Liquid (Predicted)	Not available
Color	Yellow (Predicted)	Not available

Synthesis

A common and effective method for the synthesis of primary amines from aldehydes is reductive amination.[2][3] For **(3-Methylfuran-2-yl)methanamine**, this would involve the reaction of 3-methylfuran-2-carboxaldehyde with ammonia in the presence of a reducing agent.

Experimental Protocol: Reductive Amination (General Procedure)

This protocol is a generalized procedure based on known methods for reductive amination of furan aldehydes and should be optimized for the specific synthesis of **(3-Methylfuran-2-yl)methanamine**.


Materials:

- 3-Methylfuran-2-carboxaldehyde
- Ammonia (aqueous or in a suitable solvent)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
- Suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran)

- Anhydrous magnesium sulfate or sodium sulfate
- Apparatus for chemical synthesis, including a round-bottom flask, magnetic stirrer, and equipment for work-up and purification.

Procedure:

- **Imine Formation:** Dissolve 3-methylfuran-2-carboxaldehyde in a suitable solvent in a round-bottom flask. Add a solution of ammonia in the same or a compatible solvent. The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate. The removal of water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards imine formation.
- **Reduction:** Once the imine formation is deemed complete (monitored by techniques like TLC or GC), the reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature). In the case of catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst (e.g., Palladium on carbon, Raney nickel).
- **Work-up:** After the reduction is complete, the reaction is quenched by the careful addition of water or a suitable aqueous solution. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
- **Purification:** The crude product can be purified by techniques such as vacuum distillation or column chromatography on silica gel to yield pure **(3-Methylfuran-2-yl)methanamine**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(3-Methylfuran-2-yl)methanamine**.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the identity and purity of the synthesized **(3-Methylfuran-2-yl)methanamine**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Experimental Protocol (General):

- Sample Preparation: A dilute solution of the purified product is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions: A capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used. The oven temperature program should be optimized to ensure good separation of the product from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
- MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer will detect the molecular ion and characteristic fragment ions, which can be used to confirm the structure of the compound.

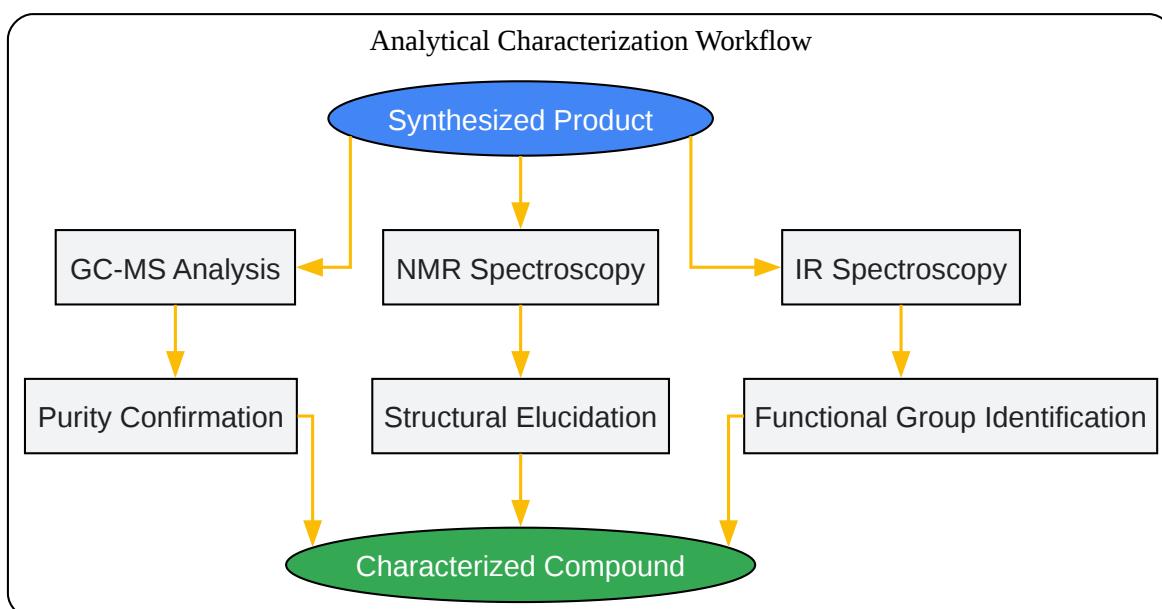
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of organic molecules.

Experimental Protocol (General):

- Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected

signals would include those for the furan ring protons, the methyl group protons, the methylene protons, and the amine protons.


- ^{13}C NMR: The spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (General):

- Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- Analysis: Key characteristic absorption bands to look for include N-H stretching vibrations of the primary amine (typically in the region of $3300\text{-}3500\text{ cm}^{-1}$), C-H stretching of the furan ring and alkyl groups, and C=C and C-O stretching vibrations of the furan ring.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the compound.

Potential Biological Activity

While no specific biological activity has been reported for **(3-Methylfuran-2-yl)methanamine**, the furan scaffold is present in numerous biologically active compounds.^{[1][4][5][6]} Derivatives of furan have been shown to possess a wide range of pharmacological properties, including:

- Antimicrobial activity: Furan-containing compounds have demonstrated efficacy against various bacterial and fungal strains.
- Anti-inflammatory effects: Some furan derivatives exhibit anti-inflammatory properties.
- Anticancer activity: The furan nucleus is a component of some compounds investigated for their potential as anticancer agents.
- Central Nervous System (CNS) activity: Certain furan derivatives have been explored for their effects on the CNS.

The biological profile of **(3-Methylfuran-2-yl)methanamine** would need to be determined through a comprehensive screening program. The structure-activity relationship (SAR) of related aminofurans could provide insights into the potential targets and activities of this specific molecule.^[4]

Conclusion

(3-Methylfuran-2-yl)methanamine represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. This technical guide has provided an overview of its known properties and outlines general experimental approaches for its synthesis and characterization. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential biological activities. The information presented here serves as a foundational resource for researchers interested in exploring the chemistry and pharmacology of this and related aminofuran derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-methylfuran-2-yl)methanamine | CAS: 388072-09-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. d-nb.info [d-nb.info]
- 3. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. An efficient approach to synthesizing 2,5-bis(N-methyl-aminomethyl)furan from 5-hydroxymethylfurfural via 2,5-bis(N-methyl-iminomethyl)furan using a two-step reaction in one pot - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Highly selective synthesis of 2,5-bis(aminomethyl)furan via catalytic amination of 5-(hydroxymethyl)furfural with NH₃ over a bifunctional catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of (3-Methylfuran-2-yl)methanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1341936#physicochemical-properties-of-3-methylfuran-2-yl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com